![molecular formula C14H17N3O3 B2422009 N-(1-cyanobutyl)-3-(3-nitrophenyl)propanamide CAS No. 1423621-41-3](/img/structure/B2422009.png)
N-(1-cyanobutyl)-3-(3-nitrophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanobutyl)-3-(3-nitrophenyl)propanamide, commonly known as NBMPR, is a chemical compound that has been widely used in scientific research for several decades. It is a potent inhibitor of nucleoside transporters and has been used to study the mechanisms of nucleoside transport in cells.
Mechanism Of Action
NBMPR inhibits nucleoside transporters by binding to the nucleoside binding site on the transporter. This prevents the transporter from transporting nucleosides into the cell, leading to a decrease in intracellular nucleoside levels. This, in turn, can affect cellular processes that depend on nucleosides, such as DNA synthesis and repair.
Biochemical and Physiological Effects:
NBMPR has been shown to have a variety of biochemical and physiological effects on cells. It can inhibit cell growth and induce apoptosis in cancer cells, and it can also affect the immune response by inhibiting the proliferation of T cells. NBMPR has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One advantage of using NBMPR in lab experiments is its specificity for nucleoside transporters. This allows researchers to study the effects of nucleoside transporter inhibition without affecting other cellular processes. However, one limitation of using NBMPR is its toxicity. It can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
Future research on NBMPR could focus on developing new drugs that target nucleoside transporters for the treatment of cancer and other diseases. Additionally, research could focus on understanding the mechanisms of nucleoside transport in more detail, including the role of nucleoside transporters in drug resistance and the effects of nucleoside transporter inhibition on cellular processes. Finally, research could focus on developing new methods for delivering NBMPR to cells, such as nanoparticle-based delivery systems.
Synthesis Methods
NBMPR is synthesized by the reaction of 3-nitrobenzoyl chloride with N-(1-cyanobutyl)amine in the presence of a base. The reaction yields a yellow crystalline powder with a melting point of 149-151°C. The purity of the compound can be determined by high-performance liquid chromatography (HPLC).
Scientific Research Applications
NBMPR has been widely used in scientific research to study the mechanisms of nucleoside transport in cells. It is a potent inhibitor of nucleoside transporters and has been used to study the effects of nucleoside transporter inhibition on cell growth, differentiation, and apoptosis. NBMPR has also been used to study the role of nucleoside transporters in drug resistance and to develop new drugs that target nucleoside transporters.
properties
IUPAC Name |
N-(1-cyanobutyl)-3-(3-nitrophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-2-4-12(10-15)16-14(18)8-7-11-5-3-6-13(9-11)17(19)20/h3,5-6,9,12H,2,4,7-8H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJXIQVIGNZGPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)CCC1=CC(=CC=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanobutyl)-3-(3-nitrophenyl)propanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.